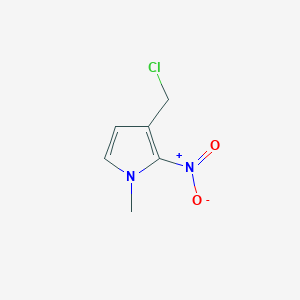

3-(Chloromethyl)-1-methyl-2-nitropyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-1-methyl-2-nitropyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-8-3-2-5(4-7)6(8)9(10)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTOFBQVEKRLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1[N+](=O)[O-])CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450813 | |

| Record name | 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374816-65-6 | |

| Record name | 1H-Pyrrole, 3-(chloromethyl)-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Proton NMR (¹H NMR) Analysis for Positional Assignments

A ¹H NMR spectrum for 3-(Chloromethyl)-1-methyl-2-nitropyrrole would be expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the N-methyl group, and the chloromethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would allow for the unambiguous assignment of each proton to its position on the molecule. However, no experimental ¹H NMR data for this specific compound has been reported in the available literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The chemical shifts of the signals would provide insight into the electronic environment of each carbon atom, confirming the structure of the pyrrole core and the presence of the substituent groups. This experimental data is currently unavailable.

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in confirming the connectivity of atoms and elucidating the three-dimensional structure and preferred conformation of the molecule. Such detailed conformational studies for this compound have not been published.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would be used to determine its exact elemental composition, confirming the molecular formula. No high-resolution mass spectrometry data for this compound is currently documented.

Electron Ionization (EI) and Other Ionization Modes for Fragmentation Pattern Analysis

Using ionization techniques like Electron Ionization (EI), the molecule would be fragmented in a reproducible manner. The resulting fragmentation pattern observed in the mass spectrum would serve as a molecular fingerprint, providing valuable information to confirm the arrangement of atoms and functional groups within the structure. This fragmentation data for this compound is not available in the scientific literature.

Infrared (IR) Spectroscopy

Specific experimental infrared absorption data for this compound are not available in the reviewed literature.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

No experimental UV-Vis absorption data for this compound has been found in published scientific resources.

X-ray Crystallography for Solid-State Structural Determination

There are no published crystallographic reports or entries in crystallographic databases for the solid-state structure of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of "3-(Chloromethyl)-1-methyl-2-nitropyrrole." These methods offer a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted pyrroles, DFT calculations help in understanding the distribution of electron density and the influence of various functional groups on the pyrrole (B145914) ring. nih.govnih.gov In "this compound," the electron-withdrawing nature of the nitro group at the C2 position is expected to significantly influence the electronic properties of the pyrrole ring. This is compounded by the presence of a chloromethyl group at C3 and a methyl group on the nitrogen atom.

DFT studies on related nitro-substituted aromatic compounds and chloropyrroles reveal that such substitutions can lead to a significant redistribution of electron density across the molecule. nih.govresearchgate.net The nitro group, being a strong deactivating group, would pull electron density from the pyrrole ring, affecting its aromaticity and reactivity. The chloromethyl group, also electron-withdrawing, would further contribute to this effect. The N-methyl group, in contrast, is generally considered to be weakly electron-donating. DFT calculations would likely show a polarized molecule with significant partial positive charges on the ring carbons and the nitrogen atom, and a high electron density on the oxygen atoms of the nitro group. These calculations are crucial for understanding the molecule's stability and its interactions with other chemical species. nih.govekb.eg

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net

For "this compound," the presence of the electron-withdrawing nitro and chloromethyl groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. rsc.org Studies on similar substituted pyrroles have shown that electron-withdrawing groups lead to a decrease in the HOMO-LUMO gap, which generally correlates with higher reactivity. researchgate.netrsc.org The LUMO is likely to be localized over the nitro group and the C2-C3 bond of the pyrrole ring, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would be distributed over the pyrrole ring, but with reduced density due to the electron-withdrawing substituents. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, influencing its chemical and photochemical reactivity. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties of Substituted Pyrroles

| Compound | Substituent Effects | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |

| Pyrrole | Reference | High | High | Large |

| 2-Nitropyrrole | Strong Electron-Withdrawing | Lower | Lower | Smaller |

| 3-Chloropyrrole | Electron-Withdrawing | Lower | Lower | Smaller |

| "this compound" | Combined Electron-Withdrawing | Low | Low | Small |

Note: This table presents qualitative predictions based on general principles observed in computational studies of related molecules. Actual values would require specific DFT calculations.

Prediction of Reactivity and Regioselectivity in Chemical Transformations

The electronic structure and FMO analysis provide a basis for predicting the reactivity and regioselectivity of "this compound." The electron-deficient nature of the pyrrole ring, induced by the nitro and chloromethyl groups, would make it less susceptible to electrophilic substitution, a characteristic reaction of unsubstituted pyrrole. numberanalytics.comwikipedia.org When such reactions do occur, they would be expected to be directed to the less deactivated positions.

Conversely, the molecule is predicted to be highly reactive towards nucleophiles. The LUMO distribution suggests that nucleophilic attack is most likely at the C5 position or at the carbon of the chloromethyl group. The chloromethyl group is a good leaving group, making it a prime site for nucleophilic substitution. The regioselectivity of reactions involving polyfunctional pyrroles is often a complex interplay of electronic and steric factors. researchgate.netepa.gov Computational studies can model the reaction pathways with various nucleophiles to predict the most favorable products. For instance, reaction with a soft nucleophile might favor substitution at the chloromethyl group, while a harder nucleophile might attack a ring position. nih.govbath.ac.uk

Transition State Characterization for Reaction Mechanism Elucidation

To fully understand a chemical reaction's mechanism, it is essential to characterize the transition state (TS), which is the highest energy point along the reaction coordinate. ucsb.edu Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving "this compound." scm.com

For a nucleophilic substitution at the chloromethyl group, for example, a computational study would involve modeling the approach of the nucleophile, the formation of the new bond, and the breaking of the carbon-chlorine bond. The calculated energy barrier (the difference in energy between the reactants and the transition state) would provide a quantitative measure of the reaction rate. ucsb.edu By mapping the entire reaction pathway, including any intermediates and transition states, a detailed mechanistic picture can be developed. This is invaluable for optimizing reaction conditions and predicting potential side products.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of "this compound." researchgate.netmdpi.com While the pyrrole ring itself is largely planar, the chloromethyl and methyl substituents can rotate. MD simulations model the movement of atoms over time, allowing for the exploration of different conformations and their relative energies. oup.com

The rotation around the C3-CH2Cl bond and the N-CH3 bond will be of particular interest. The simulations could reveal the preferred orientation of the chloromethyl group relative to the pyrrole ring and how this might be influenced by the solvent or the presence of other molecules. Understanding the conformational landscape is important as different conformers may exhibit different reactivities or biological activities.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their reactivity. nih.govtubitak.gov.tr While a specific QSRR study for "this compound" would require experimental reactivity data for a series of related compounds, the principles of QSRR can be discussed.

In a hypothetical QSRR study, various computational descriptors for a series of substituted nitropyrroles would be calculated. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and lipophilicity. These descriptors would then be correlated with an experimental measure of reactivity, such as a reaction rate constant. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds, including "this compound." Such models are valuable tools in the rational design of molecules with desired chemical properties. nih.gov

Future Research Perspectives in Nitrated Chloromethylpyrrole Chemistry

Emerging Synthetic Strategies and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes is a primary focus of contemporary chemical research. numberanalytics.comnih.gov For 3-(Chloromethyl)-1-methyl-2-nitropyrrole, future synthetic strategies will likely move beyond traditional multi-step processes to more streamlined and sustainable approaches.

A plausible synthetic pathway involves the initial synthesis of 1-methylpyrrole (B46729), which can be achieved through methods like the Paal-Knorr synthesis or by methylation of pyrrole (B145914). google.com Subsequent nitration of 1-methylpyrrole would be required. Studies on the nitration of 1-methylpyrazole (B151067) suggest that various nitrating agents can be employed. researchgate.net This could be followed by chloromethylation. The chloromethylation of aromatic compounds is a well-established reaction, often utilizing formaldehyde (B43269) and hydrogen chloride. organicreactions.org However, for a sensitive substrate like a nitropyrrole, milder and more selective methods would be advantageous.

Future research could focus on the development of one-pot or tandem reactions that combine nitration and chloromethylation, thereby reducing waste and improving efficiency. The use of green solvents, catalyst-free methods, and energy-efficient techniques like microwave-assisted synthesis are emerging trends in the synthesis of functionalized pyrroles. acs.orglucp.netbenthamdirect.comresearchgate.net For instance, the use of biosourced starting materials and catalysts, such as those derived from 3-hydroxy-2-pyrones, represents a sustainable approach to pyrrole synthesis. acs.org Manganese-catalyzed reactions in the absence of organic solvents also present a green alternative. nih.gov

Table 1: Potential Synthetic Approaches and Key Features

| Synthetic Step | Potential Reagents and Conditions | Key Research Focus |

| 1-Methylpyrrole Synthesis | Paal-Knorr condensation; Methylation of pyrrole with dimethyl carbonate. google.com | Optimization for yield and purity on a large scale. |

| Nitration | Nitric acid/sulfuric acid; Silicon oxide-bismuth nitrate. researchgate.net | Regioselectivity to favor the 2-position; mild reaction conditions. |

| Chloromethylation | Formaldehyde/HCl with a Lewis acid catalyst; Chloromethyl methyl ether. organicreactions.orgvaia.com | Development of milder reagents to prevent degradation of the nitropyrrole ring. |

| Sustainable Methods | One-pot synthesis; Microwave-assisted reactions; Use of green solvents and catalysts. acs.orglucp.netbenthamdirect.comresearchgate.net | Improving the overall environmental footprint of the synthesis. |

Exploration of Novel Reactivity Pathways and Cascade Reactions

The chloromethyl group is a highly reactive functional handle that can participate in a variety of transformations, most notably nucleophilic substitution reactions. nih.govresearchgate.net This opens the door to a wide range of derivatives. The electron-withdrawing nature of the nitro group at the 2-position is expected to influence the reactivity of both the chloromethyl group and the pyrrole ring itself.

Future research should systematically investigate the reactivity of this compound with a diverse array of nucleophiles, including amines, thiols, alcohols, and carbanions. This would lead to the synthesis of a library of new pyrrole derivatives with potential applications in various fields.

Furthermore, the strategic positioning of the nitro and chloromethyl groups could enable novel cascade reactions. A cascade reaction, where multiple bonds are formed in a single synthetic operation, offers a powerful tool for the rapid construction of complex molecular architectures. researchgate.netmdpi.com For example, a nucleophilic substitution on the chloromethyl group could be followed by an intramolecular reaction involving the nitro group or the pyrrole ring, leading to the formation of fused heterocyclic systems. The development of such cascade reactions would be a significant contribution to the field of heterocyclic synthesis.

Development of Advanced Derivatives for Diverse Chemical Applications

The true potential of this compound lies in its role as a building block for the synthesis of advanced derivatives with tailored properties for specific applications. nih.govnih.govrsc.org

In the realm of medicinal chemistry , the pyrrole nucleus is a well-established pharmacophore found in numerous drugs. mdpi.comnih.govnih.govrsc.org The development of new pyrrole derivatives is of significant interest for treating a range of diseases. mdpi.com By reacting the chloromethyl group with various biologically relevant moieties, a diverse library of compounds could be synthesized and screened for potential therapeutic activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

In materials science , pyrrole-containing compounds are relevant for the development of organic electronics, sensors, and dyes. researchgate.net The functionalization of the pyrrole ring can be used to tune the electronic and photophysical properties of the resulting materials. Derivatives of this compound could be explored as monomers for the synthesis of novel conjugated polymers with interesting charge transport properties.

Table 2: Potential Derivatives and Their Applications

| Derivative Class | Synthetic Precursor | Potential Application Area |

| Aminomethylpyrroles | Reaction with primary/secondary amines | Medicinal Chemistry (e.g., enzyme inhibitors) |

| Thioetherpyrroles | Reaction with thiols | Materials Science (e.g., ligands for metal complexes) |

| Ester/Ether-linked pyrroles | Reaction with carboxylic acids/alcohols | Prodrug development; fine-tuning solubility |

| Fused Pyrrole Heterocycles | Intramolecular cascade reactions | Novel scaffolds for drug discovery |

| Pyrrole-based Polymers | Polymerization of functionalized monomers | Organic electronics, sensors |

Integration of Advanced Computational Predictions with Experimental Validation

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. numberanalytics.comnumberanalytics.com For this compound, computational studies can provide valuable insights into its structure, stability, and reactivity.

Future research should employ density functional theory (DFT) and other computational methods to:

Predict Reactivity: Calculate the electrophilicity and nucleophilicity of different sites on the molecule to predict the regioselectivity of various reactions. nih.gov

Model Reaction Mechanisms: Elucidate the transition states and energy profiles of potential reaction pathways, including cascade reactions.

Design Novel Derivatives: In silico screening of virtual libraries of derivatives can help prioritize synthetic targets with desired electronic or biological properties. scilit.com

Crucially, these computational predictions must be coupled with experimental validation to establish robust structure-activity relationships and to refine the computational models. This synergistic approach will accelerate the discovery and development of new functional molecules based on the this compound scaffold.

Contribution to the Broader Field of Heterocyclic Organic Synthesis

The systematic investigation of this compound and its derivatives will contribute significantly to the broader field of heterocyclic organic synthesis. numberanalytics.comnumberanalytics.commsesupplies.commdpi.com The development of new synthetic methodologies, the discovery of novel reactivity patterns, and the creation of a new class of functionalized building blocks will expand the toolkit available to synthetic chemists.

The knowledge gained from studying this specific compound can be extrapolated to other substituted pyrroles and related heterocyclic systems. This will foster the development of general principles for the design and synthesis of complex heterocyclic molecules with important applications in medicine, agriculture, and materials science. benthamdirect.comeurekaselect.comrsc.org The exploration of such versatile scaffolds is essential for driving innovation and addressing contemporary scientific challenges. numberanalytics.comnumberanalytics.com

Q & A

Q. Basic

NMR Spectroscopy :

- ¹H NMR : Distinct signals for chloromethyl (δ ~4.5–5.0 ppm, singlet) and nitro group proximity (deshielded aromatic protons).

- ¹³C NMR : Confirm methyl (δ ~30–40 ppm) and nitro-substituted carbons (δ ~140–150 ppm).

IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl (~650 cm⁻¹) .

Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

X-ray Crystallography : Resolve regiochemistry and confirm substituent positions (e.g., nitro group orientation in similar structures) .

How does the electronic effect of the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced

The nitro group at the 2-position exerts a strong electron-withdrawing effect, activating the chloromethyl group (at 3-position) toward nucleophilic substitution.

- Mechanistic Insight :

- Nitro groups enhance electrophilicity via resonance withdrawal, facilitating SN2 reactions with amines or thiols.

- Computational studies (DFT) on analogous compounds show reduced activation energy for substitution at the chloromethyl site .

- Experimental Validation : Kinetic studies using nucleophiles (e.g., NaN₃) in polar aprotic solvents (DMF, DMSO) reveal rate constants 2–3× higher than non-nitro analogs .

What computational methods can predict the reactivity and stability of this compound in cross-coupling reactions?

Q. Advanced

Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (e.g., LUMO localization near nitro group).

- Optimize transition states for Pd-catalyzed reactions .

Molecular Dynamics (MD) Simulations :

- Assess steric effects of the methyl group on reaction pathways.

Case Study : For similar nitro-pyrrole derivatives, DFT-predicted activation energies correlate with experimental yields (R² = 0.89) .

What are the cytotoxic effects of this compound, and how are these evaluated in mammalian cell lines?

Q. Advanced

Assay Design :

- Cell Lines : Use BALB/c-3T3 fibroblasts or HEK293 for cytotoxicity screening.

- Dose Range : 0.01–1.0 mM, with 24–48 hr exposure.

- Endpoints : MTT assay for viability, lactate dehydrogenase (LDH) release for membrane integrity .

Data Interpretation :

- For the structurally related 3-(Chloromethyl)pyridine-HCl, LD₅₀ = 0.0756 mM in BALB/c-3T3 cells .

- Table 1 : Cytotoxicity Data for Analogous Compounds

| Compound | Cell Line | LD₅₀ (mM) | Assay Type |

|---|---|---|---|

| 3-(Chloromethyl)pyridine-HCl | BALB/c-3T3 | 0.0756 | MTT |

| Nitro-pyrrolidine derivative | HEK293 | 0.12 | LDH |

How can conflicting spectral data for this compound be resolved during structural elucidation?

Q. Advanced

Multi-Technique Cross-Validation :

- Compare NMR (¹H/¹³C) with high-resolution MS to confirm molecular formula.

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals (e.g., pyrrole ring protons).

Case Example : In a study of N-(2-Chloro-5-nitrophenyl)thiourea derivatives, conflicting NOE signals were resolved via X-ray crystallography, confirming spatial arrangement .

What are the challenges in scaling up the synthesis of this compound for bulk research use?

Q. Advanced

Reaction Control :

- Exothermic nitration requires precise temperature control (<10°C) to avoid runaway reactions.

Byproduct Management :

- Nitration byproducts (e.g., di-nitrated isomers) necessitate gradient chromatography or recrystallization (hexane/CH₂Cl₂).

Safety Protocols :

- Chloromethylating agents are carcinogenic; use closed systems and PPE. Toxicity data for similar compounds show BALB/c-3T3 cytotoxicity at sub-mM levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.